molecular formula C12H13FN4OS B8575004 N-[5-(2-Aminoethyl)-1,3-thiazol-2-yl]-N'-(3-fluorophenyl)urea CAS No. 875798-65-5

N-[5-(2-Aminoethyl)-1,3-thiazol-2-yl]-N'-(3-fluorophenyl)urea

Cat. No. B8575004
M. Wt: 280.32 g/mol
InChI Key: JKFNVOSLRUWKAW-UHFFFAOYSA-N
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Description

The compound is a derivative of 2-aminothiazole, which is a sulfur- and nitrogen-containing heterocyclic compound . These types of compounds are often used in drug development due to their wide range of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 2-aminothiazole derivatives are typically synthesized through various pathways . For example, one method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction .


Molecular Structure Analysis

The molecular structure of this compound likely includes a 2-aminothiazole scaffold, which is a characteristic structure in drug development . This scaffold is part of many clinically applied drugs and has led to a wide range of structural variations .

properties

CAS RN

875798-65-5

Product Name

N-[5-(2-Aminoethyl)-1,3-thiazol-2-yl]-N'-(3-fluorophenyl)urea

Molecular Formula

C12H13FN4OS

Molecular Weight

280.32 g/mol

IUPAC Name

1-[5-(2-aminoethyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)urea

InChI

InChI=1S/C12H13FN4OS/c13-8-2-1-3-9(6-8)16-11(18)17-12-15-7-10(19-12)4-5-14/h1-3,6-7H,4-5,14H2,(H2,15,16,17,18)

InChI Key

JKFNVOSLRUWKAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)NC2=NC=C(S2)CCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of compound 60.1 (2.6 g) in ethanol (64 mL) was added hydrazine (2.0 mL) and the reaction stirred at 65° C. for 4 hours. The solid that formed was filtered off and the filtrate was concentrated to give 1-[5-(2-amino-ethyl)-thiazol-2-yl]-3-(3-fluoro-phenyl)-urea (compound 60.2; 1.6 g) as a yellow solid.
Name
compound 60.1
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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